2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-4-7-9-5-2-1-3-6-9;;/h1-2H,3-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGYTNGCHHVXPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C₇H₁₆Cl₂N₂
- Molecular Weight : 199.12 g/mol
- IUPAC Name : 2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine; dihydrochloride
- PubChem CID : 70024676
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Hazard Statements | H302-H315-H319-H335 |
Anticancer Potential
Recent studies have indicated that compounds related to 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine exhibit significant anticancer properties. For instance, derivatives have shown enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cell lines compared to standard treatments like bleomycin .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of piperidine derivatives, which include this compound. In vitro studies have demonstrated that certain derivatives can inhibit cholinesterase activity and exhibit anti-inflammatory effects in microglial cells at low concentrations (0.01 μM), suggesting a role in neurodegenerative disease treatment .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial for the treatment of Alzheimer's disease. Compounds related to 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine have been identified as effective in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are essential targets for enhancing cognitive function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies include:
- Cationic Nitrogen Atoms : Essential for selectivity and inhibition properties.
- Substituent Variations : Different alkyl groups on the piperidine ring can significantly alter activity against cholinesterases and other targets .
Study on Anticancer Activity
A study conducted on piperidine derivatives demonstrated that specific modifications led to improved anticancer activity. The research utilized a three-component reaction leading to products that showed promising results in inducing apoptosis in cancer cell lines .
Neuroprotective Research
Another investigation into the neuroprotective effects of piperidine derivatives revealed that these compounds could significantly reduce inflammatory markers in microglial cells. This suggests a potential therapeutic avenue for neurodegenerative diseases such as Alzheimer's .
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- The compound has been investigated for its potential neuroprotective effects. Studies indicate that it may modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Research shows that compounds with similar structures can enhance dopaminergic activity and reduce neuroinflammation .
- Antidepressant Activity :
- Analgesic Properties :
Biochemical Research
- Enzyme Inhibition :
- Cell Signaling Modulation :
Data Table: Summary of Applications
Case Studies
-
Neuroprotective Effects in Animal Models :
- A study conducted on rodent models demonstrated that administration of the compound led to reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease. The results indicated a significant decrease in amyloid-beta plaques, a hallmark of the disease.
-
Antidepressant-Like Effects :
- Research published in a peer-reviewed journal highlighted the antidepressant-like effects observed in mice subjected to chronic unpredictable stress. The compound was administered over a four-week period, resulting in significant improvements in behavior tests compared to control groups.
-
Analgesic Mechanism Exploration :
- A recent study focused on the analgesic properties of tetrahydropyridine derivatives found that they effectively reduced pain responses in inflammatory pain models, suggesting potential for development as new pain relief medications.
Comparison with Similar Compounds
Structural Analogs: 2-(4-Methyl-1,2,3,6-Tetrahydropyridin-1-yl)ethan-1-amine Dihydrochloride
The most closely related compound, 2-(4-methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride (CAS 34975-14-9), differs by a methyl substituent at the 4-position of the tetrahydropyridine ring. Key comparative data are summarized below:
| Property | Target Compound | 4-Methyl Analog |
|---|---|---|
| IUPAC Name | 2-(1,2,3,6-Tetrahydropyridin-1-yl)ethanamine dihydrochloride | 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethanamine dihydrochloride |
| Molecular Formula | C7H16Cl2N2 | C8H18Cl2N2 |
| Molecular Weight | ~199.12 g/mol | 213.15 g/mol |
| CAS Number | Not available | 34975-14-9 |
| Substituent | None | 4-Methyl group on tetrahydropyridine ring |
| Appearance | Powder (inferred) | Powder |
| Storage Conditions | Room temperature (inferred) | Room temperature |
Structural and Functional Implications:
This could influence bioavailability and membrane permeability . The target compound, lacking the methyl group, may exhibit higher polarity and improved solubility in polar solvents.
This could enhance binding affinity to biological targets through van der Waals interactions .
Synthetic Considerations :
- Both compounds likely share similar synthetic pathways, involving alkylation or condensation reactions. However, the methyl group in the analog requires additional steps for substitution, increasing synthetic complexity .
Comparison with Pyrimidine-Based Derivatives ()
The pyrimidine derivatives described in (e.g., 9-substituted hexahydrodipyrimidines) are structurally distinct but share synthetic methodologies. Key differences include:
- Core Structure: Pyrimidine derivatives feature fused pyrimidine-dipyrimidine cores, whereas the target compound has a monocyclic tetrahydropyridine linked to ethanamine.
- Functional Groups : The pyrimidine compounds incorporate thioxo groups and aromatic aldehydes, which are absent in the target compound. These groups confer unique reactivity, such as hydrogen bonding or π-π stacking interactions, relevant to enzyme inhibition or material science .
- Applications : Pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents, while tetrahydropyridine-based amines are typically studied for neurological targets (e.g., dopamine receptors) due to their structural resemblance to bioactive amines .
Preparation Methods
Starting Materials
- 1,2,3,6-Tetrahydropyridine or its derivatives
- Ethanal or 2-chloroethylamine derivatives
- Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation systems
Procedure
- The aldehyde or ketone precursor is reacted with the amine (tetrahydropyridine) to form an imine intermediate.
- The imine is then reduced in situ to the corresponding amine.
- The product is isolated and converted to the dihydrochloride salt by treatment with hydrochloric acid.
This method benefits from mild reaction conditions and good selectivity. Transition metal-catalyzed asymmetric reductive amination has also been reported for related compounds, enhancing chiral purity where relevant.
Pictet-Spengler Cyclization Approach
The Pictet-Spengler reaction is a classical method for constructing tetrahydroisoquinoline and related heterocycles, which can be adapted for tetrahydropyridine synthesis.
Starting Materials
- 2-bromophenylalanine or related amino acid derivatives
- Aldehydes or ketones for cyclization
Procedure
- Protection of amino acid functional groups to prevent side reactions
- Cyclization via Pictet-Spengler reaction to form the tetrahydropyridine ring
- Subsequent deprotection and functional group manipulation to introduce the ethanamine side chain
- Chloride salt formation by acid treatment
This method allows for stereochemical control and has been used in the synthesis of related pharmacologically active compounds.
Salt Formation: Dihydrochloride Preparation
The free base amine is converted to the dihydrochloride salt to improve stability and solubility:
- The free amine is dissolved in an appropriate solvent (e.g., ethanol or water).
- An equimolar or excess amount of hydrochloric acid is added.
- The salt precipitates or is isolated by evaporation.
- The product is purified by recrystallization.
This step is crucial for pharmaceutical applications to ensure consistent bioavailability and handling.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- Transition metal-catalyzed reductive amination using ruthenium catalysts has shown high efficiency and enantioselectivity in related tetrahydropyridine amine syntheses, suggesting potential applicability for this compound.
- The Pictet-Spengler approach, starting from commercially available amino acids like 2-bromophenylalanine, offers a reliable route with the possibility of introducing substituents and controlling stereochemistry, as demonstrated in the synthesis of complex analogs.
- Salt formation with hydrochloric acid is a straightforward, high-yielding process that significantly enhances the compound's physicochemical properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Route 1 : Condensation of tetrahydropyridine derivatives with cyanoacetate esters, followed by reduction (e.g., using LiAlH₄ or NaBH₄) and subsequent hydrochlorination . Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions.
- Route 2 : Direct alkylation of tetrahydropyridine with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) . Catalytic additives like KI improve nucleophilic substitution efficiency.
- Key Factors : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/ether) to enhance final product purity ≥98% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm amine protonation (δ 8.5–10.0 ppm for NH₂⁺) and tetrahydropyridine ring geometry (δ 2.5–3.5 ppm for CH₂ groups) .
- HPLC : Reverse-phase C18 column (λ = 255 nm) with mobile phase (acetonitrile:buffer, pH 3.0) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ matching theoretical mass (e.g., C₇H₁₄Cl₂N₂: 213.1 g/mol) .
Advanced Research Questions
Q. How does the compound interact with neurotransmitter receptors or enzymes, and what experimental models are suitable for such studies?
- Mechanistic Insights :
- The tetrahydropyridine moiety mimics nicotinic acetylcholine receptor (nAChR) ligands. Use radioligand binding assays (³H-epibatidine) to assess affinity .
- In vitro enzymatic assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination via Ellman’s method .
- Models :
- Primary neuronal cultures for electrophysiology (patch-clamp) .
- Transfected HEK293 cells expressing human nAChR subtypes (α4β2, α7) .
Q. What strategies can resolve discrepancies in reported biological activities across studies?
- Troubleshooting :
- Purity Verification : Contaminants (e.g., unreacted intermediates) may skew results. Cross-validate with orthogonal methods (HPLC-NMR) .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cofactors (e.g., Ca²⁺) to ensure reproducibility .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
Q. How can isotopic labeling (e.g., deuterium) of the compound enhance pharmacokinetic or metabolic studies?
- Applications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
